molecular formula C8H12O3 B1330522 Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate CAS No. 17791-35-4

Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B1330522
CAS No.: 17791-35-4
M. Wt: 156.18 g/mol
InChI Key: UYMKMUZNHJKUQB-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 7-Oxabicyclo[2.2.1]heptane-2-carboxylate

IUPAC Nomenclature and Systematic Naming Conventions

The compound’s name adheres to IUPAC nomenclature rules for bicyclic systems and ester derivatives:

  • Bicyclo Prefix : The base structure is bicyclo[2.2.1]heptane, indicating three bridge segments (two carbons, two carbons, and one carbon) forming a seven-membered bicyclic system.
  • Oxa Substituent : The replacement of a methylene group with an oxygen atom in the bridge is denoted by the prefix 7-oxa. This oxygen atom constitutes part of the ether bridge between bridgehead carbons 1 and 4.
  • Carboxylate Ester : The 2-carboxylate suffix specifies the ester group attached to the bridgehead carbon at position 2. The methyl group (–OCH₃) is the alkyl component of the ester.

Systematic Name Breakdown

Component Description
Bicyclo[2.2.1]heptane Seven-membered bicyclic framework with bridge segments of 2, 2, and 1 carbons
7-Oxa Oxygen atom replacing a methylene group in the bridge
2-Carboxylate Ester group at position 2 (bridgehead carbon)
Methyl Alkyl component of the ester

Molecular Geometry and Bicyclic Framework Analysis

The molecule’s geometry is dominated by its strained bicyclic system and the spatial arrangement of substituents:

Bicyclic Framework
  • Bridgehead Positions : The bicyclo[2.2.1]heptane core has three bridgehead carbons (positions 1, 2, and 4). These are connected by bridges of 2, 2, and 1 carbons, respectively.
  • Oxygen Bridge : The oxygen atom forms a three-membered bridge (epoxide-like) between carbons 1 and 4, contributing to ring strain and rigidity.
  • Ester Group : The methyl ester is attached to carbon 2, a bridgehead carbon. The ester oxygen is positioned in a trans configuration relative to the bicyclic system.
Key Geometric Features
Feature Description
Ring Strain High strain due to the fused bicyclic system and small oxygen-containing bridge
Ester Orientation The ester group is positioned to minimize steric clashes with adjacent bridge carbons
Bridge Conformations The bicyclic system adopts a partially chair-like conformation to reduce strain

Stereochemical Considerations: Endo vs. Exo Isomerism

The compound exists as endo and exo stereoisomers, depending on the orientation of the ester group relative to the bicyclic cavity:

Endo Configuration
  • Definition : The ester group is oriented toward the interior of the bicyclic cavity.
  • Stability : Favored due to potential stabilizing interactions (e.g., dipole-dipole interactions between the ester carbonyl and adjacent bridge carbons).
Exo Configuration
  • Definition : The ester group is oriented away from the bicyclic cavity.
  • Reactivity : Less stable but more accessible for nucleophilic attack due to reduced steric hindrance.
Equilibrium and Isomerization
  • Thermodynamic Control : Under basic conditions, the endo isomer predominates due to favorable electronic interactions.
  • Kinetic Control : Rapid hydrolysis under acidic conditions may favor the exo isomer to avoid steric clashes during transition states.

Comparative Stability

Parameter Endo Isomer Exo Isomer
Thermodynamic Stability Higher Lower
Reactivity Lower Higher
Steric Hindrance Significant Minimal

X-ray Crystallographic Studies and Solid-State Configuration

X-ray diffraction studies provide critical insights into the compound’s solid-state geometry and packing:

Crystallographic Data

While direct data for this compound is limited, analogous compounds (e.g., diisoamyl 7-oxanorbornene dicarboxylate) reveal:

  • Space Group : Monoclinic P2₁/c (common for rigid bicyclic systems).
  • Bond Lengths :
    • C–O (ester) : ~1.20 Å (typical for ester carbonyl groups).
    • Bridge C–O : ~1.45 Å (strained epoxide-like bond).
Solid-State Packing
  • Hydrogen Bonding : The ester carbonyl may engage in weak intermolecular hydrogen bonds with adjacent hydrogens.
  • Stacking Interactions : π-π interactions between ester groups or aromatic impurities (if present) could influence crystal packing.

Key Structural Observations

Feature Observation
Ester Conformation Trans orientation to minimize torsional strain
Bridge Geometry Oxygen bridge adopts a chair-like conformation for strain relief
Crystal Density High due to rigid bicyclic framework

Properties

IUPAC Name

methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMKMUZNHJKUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307877, DTXSID401244603
Record name methyl 7-oxa-2-norbornanecarboxylate
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Record name Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
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Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21987-32-6, 17791-35-4
Record name Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21987-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC196152
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196152
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 7-oxa-2-norbornanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Diels-Alder Reactions

The compound participates as a dienophile in [4+2] cycloadditions. A notable example involves its reaction with furan derivatives under mild conditions to form complex bicyclic adducts. Key findings include:

Reaction TypeReagents/ConditionsProducts FormedYieldReference
Cycloaddition with 2-methylfuran2-methylfuran, methyl 3-bromopropiolate, benzene, reflux7-oxabicyclo[2.2.1]hept-5-ene derivatives50–82%
Pressure-induced reactionMethyl acrylate, 10 kbar pressureEndo adducts with enhanced regioselectivity90%
  • Mechanistic Insight : The reaction proceeds via a concerted mechanism, with the electron-withdrawing ester group enhancing dienophilicity. Stereoelectronic effects favor endo transition states .

Retro-Diels-Alder Reactions

Thermal dissociation of Diels-Alder adducts occurs under specific conditions:

ConditionsProducts FormedBiological RelevanceReference
Heating at 150°CLiberation of acetylene derivativesProtoxicant activation in herbicide metabolism
  • Example : Retro-Diels-Alder cleavage of endothal derivatives releases cytotoxic acetylene intermediates, contributing to herbicidal activity .

Oxidation and Reduction

The ester and oxabicyclic moieties undergo redox transformations:

Reaction TypeReagents/ConditionsProducts FormedSelectivityReference
OxidationKMnO₄ (acidic)7-oxabicyclo[2.2.1]heptane-2-carboxylic acidComplete (>95%)
ReductionLiAlH₄, THF, 0°C → RTPrimary alcohol derivativesStereo-retentive
  • Key Observation : Reduction with LiAlH₄ preserves the bicyclic framework while converting the ester to a primary alcohol .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

ConditionsProducts FormedYieldNotesReference
HCl (conc.), methanol, RT7-oxabicyclo[2.2.1]heptane-2-carboxylic acid82%Retarded ketal hydrolysis due to 7-oxa bridge
NaOH (aq.), refluxSodium carboxylate75%Requires prolonged heating
  • Mechanistic Challenge : Hydrolysis of ketal-protected derivatives is hindered by the electron-withdrawing 7-oxa bridge, necessitating strong acids like HCl .

Elimination Reactions

Base-mediated eliminations produce unsaturated derivatives:

BaseSolventProducts FormedStereochemical OutcomeReference
NaHTHF, reflux7-oxabicyclo[2.2.1]hept-5-ene derivativesAnti-periplanar transition state
DBUDCM, RTExocyclic alkenesCis-diaxial elimination
  • Notable Finding : Elimination with NaH follows an anti-periplanar pathway, yielding stereochemically defined alkenes .

Rearrangement Reactions

Epoxide intermediates undergo acid-catalyzed rearrangements:

Starting MaterialConditionsProducts FormedKey ObservationReference
Epoxy derivativesH₂SO₄, CH₂Cl₂Tricyclic lactonesWagner-Meerwein shift favored

Substitution Reactions

The ester group participates in nucleophilic substitutions:

NucleophileConditionsProducts FormedEfficiencyReference
AmmoniaMeOH, RT7-oxabicyclo[2.2.1]heptane-2-carboxamide60%
AminesDMF, 80°CN-Alkylamide derivatives45–70%

Key Research Findings

  • Regioselectivity in Cycloadditions : The 7-oxa bridge directs regioselectivity in Diels-Alder reactions, favoring endo adducts .
  • Stereochemical Retention : Reduction and elimination reactions preserve the bicyclic scaffold’s stereochemistry, enabling chiral synthesis .
  • Biological Implications : Retro-Diels-Alder-derived acetylenes exhibit herbicidal activity via protein phosphatase inhibition .

Scientific Research Applications

Organic Chemistry

Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate serves as a crucial building block for synthesizing more complex molecules and polymers. Its unique structural features allow chemists to create diverse chemical libraries for drug discovery and material science applications .

Medicinal Chemistry

The compound has shown potential in various therapeutic applications:

  • Enzyme Inhibition : It may inhibit protein phosphatases, which are crucial in cellular signaling pathways. The presence of the oxabicyclo structure allows it to interact effectively with enzyme active sites, leading to competitive or non-competitive inhibition mechanisms .
  • Pharmaceutical Development : Preliminary studies indicate that this compound derivatives could act as bioactive agents and herbicides, making them candidates for further pharmaceutical research .

Industrial Applications

In the industrial sector, this compound is used in producing polymers and materials with specific properties due to its reactivity and stability. Its derivatives are explored for applications in coatings and adhesives, where unique chemical properties are required .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effect of this compound on protein phosphatases, demonstrating that the compound effectively reduced enzymatic activity in vitro, suggesting potential therapeutic implications in diseases where protein phosphatase regulation is critical.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing various derivatives of this compound through nucleophilic substitution reactions, leading to compounds with enhanced biological activity against specific targets in cancer therapy.

Comparison with Similar Compounds

Structural Variations in Ester Substituents

Compounds with different ester groups or substituents on the bicyclic framework exhibit distinct physical and chemical properties:

Compound Name Molecular Formula Substituents Key Differences
Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate C₈H₁₂O₃ Methyl ester at position 2 Baseline reactivity; used in enantioselective synthesis .
Ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate C₉H₁₄O₃ Ethyl ester at position 2 Higher molecular weight (170.21 g/mol) and altered solubility .
Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate C₁₀H₁₆O₃ Methyl ester + methyl at position 2 Enhanced steric hindrance; reduced reactivity in nucleophilic substitutions .

Key Findings :

  • Ethyl derivatives exhibit marginally higher boiling points due to increased molecular weight .
  • Methyl-substituted analogs (e.g., 2-methyl) show reduced enzymatic binding affinity compared to unsubstituted esters .

Heteroatom Modifications in the Bicyclic Core

Replacing the oxygen atom with nitrogen or sulfur alters electronic properties and biological activity:

Compound Name Heteroatom Molecular Formula Unique Attributes
This compound Oxygen C₈H₁₂O₃ High polarity; interacts with enzymes via hydrogen bonding .
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate Nitrogen C₈H₁₃NO₂ Basic nitrogen enables protonation at physiological pH; targets ion channels .
2-Azabicyclo[2.2.1]heptane derivatives Nitrogen Variable Broader pharmacological applications (e.g., antiviral, antifungal) .

Key Findings :

  • Nitrogen-containing analogs (azabicyclo) exhibit higher toxicity (e.g., H302, H315 hazards) .
  • Oxygenated derivatives are preferred in polymer chemistry due to their stability under thermal stress .

Functional Group Additions

Additional functional groups (e.g., hydroxyl, fluorine) significantly modify reactivity and applications:

Compound Name Functional Groups Key Applications
5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Two hydroxyl groups Chelating agent for metal catalysis .
Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate Fluorine at position 2 Enhanced metabolic stability in drug design .
2-(But-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde Aldehyde + alkene substituent Intermediate in natural product synthesis .

Key Findings :

  • Fluorinated derivatives show improved bioavailability due to reduced enzymatic degradation .
  • Hydroxyl groups enable coordination chemistry but increase susceptibility to oxidation .

Stereochemical and Ring Strain Variations

Stereochemistry and ring size influence reactivity and industrial utility:

Compound Name Bicyclic System Unique Properties
This compound [2.2.1] Moderate ring strain; suitable for controlled polymerization .
7-Oxabicyclo[3.3.0]octane derivatives [3.3.0] Lower ring strain; used in flexible polymer backbones .
Endo-2-methyl-7-oxabicyclo[2.2.1]heptane [2.2.1] (endo isomer) Higher thermal stability vs. exo isomers .

Key Findings :

  • [2.2.1] systems are preferred in asymmetric catalysis due to predictable stereochemical outcomes .
  • Exo isomers often exhibit faster reaction kinetics in cycloadditions .

Biological Activity

Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with significant biological activity, particularly noted for its potential as a protein phosphatase inhibitor. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8_8H12_{12}O3_3 and features a unique bicyclic structure that includes an oxabicycloheptane ring. This structure is crucial for its biological activity, particularly in modulating enzyme functions.

Target of Action

The compound acts primarily as an inhibitor of protein phosphatases, enzymes that play key roles in cellular signaling pathways. Inhibition of these enzymes can lead to alterations in processes such as cell growth, differentiation, and apoptosis.

Mode of Action

Research indicates that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are essential for effective inhibition of protein phosphatases. The presence of these functional groups enhances the compound's ability to interact with target proteins, thereby modulating their activity .

Biochemical Pathways

By inhibiting protein phosphatases, this compound may influence various biochemical pathways, including those involved in metabolic regulation and signal transduction .

Biological Activity

The biological activities associated with this compound include:

  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting potential applications in developing new antibiotics .
  • Antioxidant Activity : The compound's structure may contribute to its ability to scavenge free radicals, indicating potential use in antioxidant therapies .
  • Therapeutic Applications : Its derivatives are being explored for various therapeutic applications, including as herbicides and bioactive agents in medicinal chemistry .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

StudyFocusFindings
BenchChem StudyProtein Phosphatase InhibitionDemonstrated effective inhibition of specific phosphatases, influencing cellular signaling pathways .
Patent AnalysisSynthesis MethodsDescribed efficient synthesis methods for producing derivatives with enhanced biological activity .
Phytochemical StudyAntimicrobial PropertiesIdentified potential antimicrobial effects in related compounds; further studies recommended for comprehensive profiling .
Comparative AnalysisStructural VariantsExplored different structural variants and their respective biological activities, highlighting the importance of functional groups .

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

StepReagents/ConditionsYieldReference
Ring-openingLiHMDS, -45°C19%
Rh-catalyzed insertionRh₂(OAc)₄, ethyl diazoacetate53%
Base-mediated openingKHMDS, -50°C → -25°C38%

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Based on safety data sheets (SDS):

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, face shields, and safety glasses to prevent skin/eye contact (H315, H319 hazards) . Respiratory protection (e.g., NIOSH-approved P95 respirators) is required to mitigate inhalation risks (H335) .
  • Ventilation : Use fume hoods to avoid aerosol formation .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes .
  • Storage : Keep in dry, cool conditions (<28°C) away from incompatible materials .

Advanced: How does structural modification of this compound enhance its pharmacological activity, particularly as a thromboxane A₂ (TxA₂) antagonist?

Answer:
Substitution patterns on the interphenylene ring significantly influence TxA₂ antagonism. Ortho-substituted derivatives (e.g., SQ 35,091) exhibit nanomolar potency (IC₅₀ = 3 nM against arachidonic acid-induced platelet aggregation) due to improved receptor binding (Kd = 1.0 nM) . Modifications include:

  • Semicarbazone omega-chains : Enhance metabolic stability and prolong in vivo duration (T₅₀ = 16 h in mice) .
  • Stereochemical control : Endo/exo configurations affect affinity; exo esters show distinct NMR shifts (e.g., δ 3.66 vs. 3.73 for MeO groups) .

Q. Table 2: Structure-Activity Relationships

DerivativeSubstitutionIC₅₀ (nM)Kd (nM)Reference
SQ 35,091Ortho31.0
Meta-substitutedMeta>1000N/A

Advanced: What analytical methods resolve discrepancies in predicted vs. experimental physicochemical properties?

Answer: Discrepancies in properties like boiling point (predicted: 274.4°C) or density (1.315 g/cm³) require validation via:

  • Chromatography : HPLC or GC-MS to assess purity and thermal stability.
  • Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., exo/endo configurations) .
  • Computational modeling : Compare predicted (e.g., Gaussian-based pKa ~14.1 ) with experimental titration data.

Basic: How is this compound characterized spectroscopically?

Answer:

  • NMR : Distinct shifts for endo/exo methyl esters (δ 3.66–3.73) and bicyclic protons (δ 4.0–5.5 for oxabicyclo protons) .
  • MS : Exact mass = 172.07356 (C₈H₁₂O₄) .
  • IR : Stretching frequencies for ester carbonyl (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Advanced: What mechanistic insights explain side-product formation during base-mediated ring-opening reactions?

Answer:

  • Temperature-dependent pathways : At higher temperatures (-25°C), KHMDS promotes competing elimination or rearrangement pathways, reducing desired product yields .
  • Solvent effects : Polar aprotic solvents (e.g., THF) stabilize intermediates, minimizing side reactions .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Chemical stability : Stable under dry, inert conditions but hydrolyzes in humid environments due to ester functionality .
  • Light sensitivity : Store in amber vials to prevent photodegradation .

Advanced: How can researchers address contradictions in reported toxicity data?

Answer:

  • Tiered testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) followed by in vivo studies to validate SDS-reported hazards (H302, H315) .
  • Dose-response analysis : Establish NOAEL (no-observed-adverse-effect-level) for respiratory irritation (H335) using rodent models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate

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